
4-Chromanol, 3-amino-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chromanol, 3-amino-, (Z)- is a compound belonging to the class of chromanols, which are oxygen-containing heterocycles. This compound is characterized by the presence of an amino group at the third position and a chromanol core structure. Chromanols are known for their diverse biological activities and are often found in various medicinal and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chromanol, 3-amino-, (Z)- can be achieved through several methods. One common approach involves the cyclization of substituted 1,4-benzoquinones. For example, a visible light photoredox-catalyzed aldehyde olefin cyclization can be used to prepare chromanol derivatives in good yields . This method takes advantage of trialkylamines as electron donors and proton donors to activate the substrate via proton-coupled electron transfer.
Industrial Production Methods
Industrial production methods for 4-Chromanol, 3-amino-, (Z)- often involve the use of catalytic hydrogenation. For instance, 3-chlorochromone can be reacted with appropriate amines, followed by catalytic hydrogenation in acidic media over palladium on barium sulfate to yield 3-amino-4-hydroxychromans .
Análisis De Reacciones Químicas
Types of Reactions
4-Chromanol, 3-amino-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Catalytic hydrogenation can reduce the compound to form aminochromans.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on barium sulfate.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Aminochromans.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Chromanol, 3-amino-, (Z)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Used in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-Chromanol, 3-amino-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, it may interact with specific receptors to exert anti-inflammatory and neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-hydroxychroman: Similar structure with hydroxyl group at the fourth position.
3-Piperidino-4-hydroxychroman: Contains a piperidine ring instead of an amino group.
3-Morpholinochromone: Contains a morpholine ring instead of an amino group.
Uniqueness
4-Chromanol, 3-amino-, (Z)- is unique due to its specific configuration and the presence of an amino group at the third position, which imparts distinct chemical and biological properties compared to other chromanol derivatives.
Propiedades
Número CAS |
33607-87-3 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(3S,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H11NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5,10H2/t7-,9+/m0/s1 |
Clave InChI |
HCUMBNVFLOJFSA-IONNQARKSA-N |
SMILES isomérico |
C1[C@@H]([C@@H](C2=CC=CC=C2O1)O)N |
SMILES canónico |
C1C(C(C2=CC=CC=C2O1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


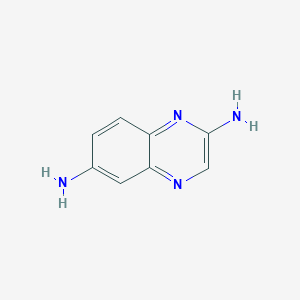

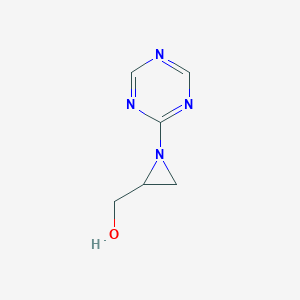




![1-Imidazo[1,2-a]pyridin-5-ylethanamine](/img/structure/B11919778.png)
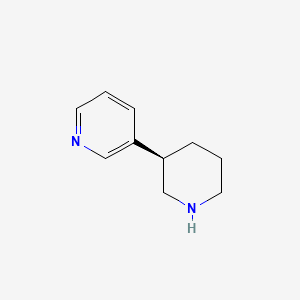
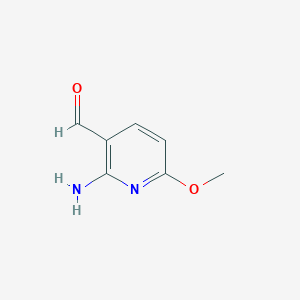
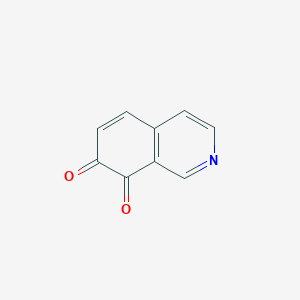
![3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)

![1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)
